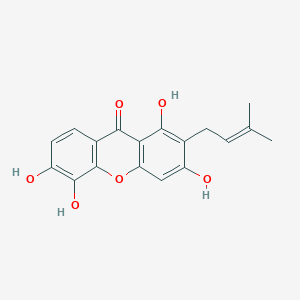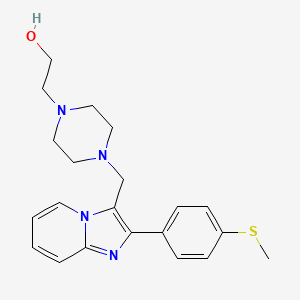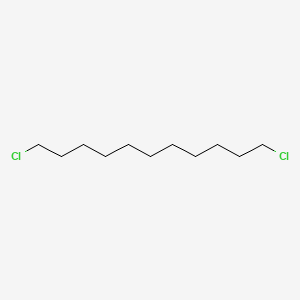
1,4-Thiatellurane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Thiatellurane: is a heterocyclic compound containing both sulfur and tellurium atoms within a five-membered ring structure. This unique combination of elements imparts distinct chemical properties to the compound, making it of interest in various fields of research, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Thiatellurane can be synthesized through several methods. One common approach involves the reaction of tellurium tetrachloride with a suitable sulfur-containing precursor under controlled conditions. The reaction typically requires an inert atmosphere and elevated temperatures to facilitate the formation of the thiatellurane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations. Scaling up the reaction would involve optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Thiatellurane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and sulfur oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tellurium compounds.
Substitution: The sulfur and tellurium atoms in the ring can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.
Major Products Formed:
Oxidation: Tellurium dioxide and sulfur dioxide.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted thiatellurane derivatives.
Applications De Recherche Scientifique
1,4-Thiatellurane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organotellurium compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with cellular components.
Industry: this compound is investigated for its potential use in materials science, particularly in the development of novel semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 1,4-Thiatellurane involves its interaction with molecular targets through its sulfur and tellurium atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
1,4-Thioxane: Contains sulfur in a six-membered ring structure.
1,4-Tellurane: Similar structure but lacks sulfur.
1,4-Dithiins: Contains two sulfur atoms in a six-membered ring.
Uniqueness: 1,4-Thiatellurane is unique due to the presence of both sulfur and tellurium in a five-membered ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
1784-73-2 |
|---|---|
Formule moléculaire |
C4H8STe |
Poids moléculaire |
215.8 g/mol |
Nom IUPAC |
1,4-thiatellurane |
InChI |
InChI=1S/C4H8STe/c1-3-6-4-2-5-1/h1-4H2 |
Clé InChI |
ZZIMUFOKZUWXPO-UHFFFAOYSA-N |
SMILES canonique |
C1C[Te]CCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


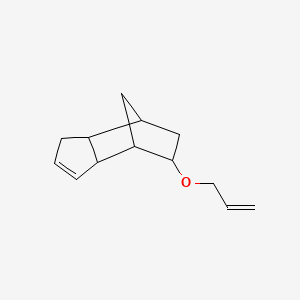
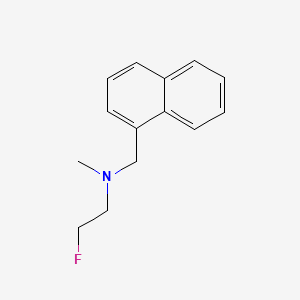
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
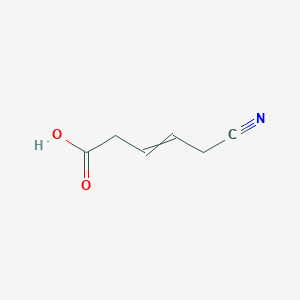
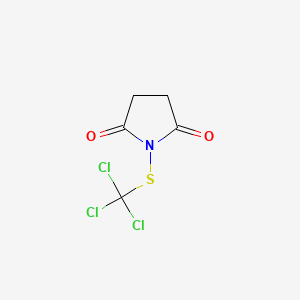
![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)

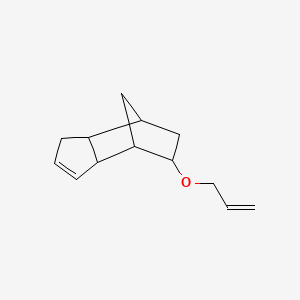
![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)

